

Theoretical studies on 8-Methylquinolin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methylquinolin-2-amine

Cat. No.: B1336413

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A comprehensive literature search reveals a notable scarcity of dedicated theoretical studies on **8-Methylquinolin-2-amine**. While extensive research exists for the broader quinoline family, particularly 8-hydroxyquinoline and other derivatives, this specific compound remains largely unexplored from a computational chemistry perspective.

This technical guide addresses this gap by providing a paradigmatic framework for the theoretical analysis of **8-Methylquinolin-2-amine**. By synthesizing established computational protocols and data from closely related quinoline analogues, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in investigating this molecule. The methodologies, data structures, and analyses presented herein are based on proven theoretical studies of similar compounds and are intended to guide future research efforts.

Molecular Structure and Synthesis Overview

8-Methylquinolin-2-amine is a heterocyclic aromatic compound featuring a quinoline core, which is a fusion of a benzene ring and a pyridine ring. An amino group ($-NH_2$) is substituted at the C2 position, and a methyl group ($-CH_3$) is at the C8 position. This structure is a promising scaffold for medicinal chemistry due to the diverse biological activities associated with aminoquinolines.^{[1][2]}

While a specific, optimized synthesis protocol for **8-Methylquinolin-2-amine** is not detailed in the available literature, general methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, could be adapted. These typically involve the reaction of anilines with α,β -unsaturated carbonyl compounds.^{[3][4]}

Caption: Molecular structure of **8-Methylquinolin-2-amine**.

Theoretical and Computational Protocols

The following section outlines the standard computational workflow for the theoretical analysis of quinoline derivatives, based on methodologies reported in the literature.^{[5][6]} This protocol is designed to elucidate the structural, electronic, and spectroscopic properties of **8-Methylquinolin-2-amine**.

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of **8-Methylquinolin-2-amine**. This is typically performed using Density Functional Theory (DFT), a robust method for studying electronic structures.^[6]

- Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
- Basis Set: 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.^[7]
- Procedure: The geometry is optimized without any symmetry constraints. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).

Electronic and Reactivity Analysis

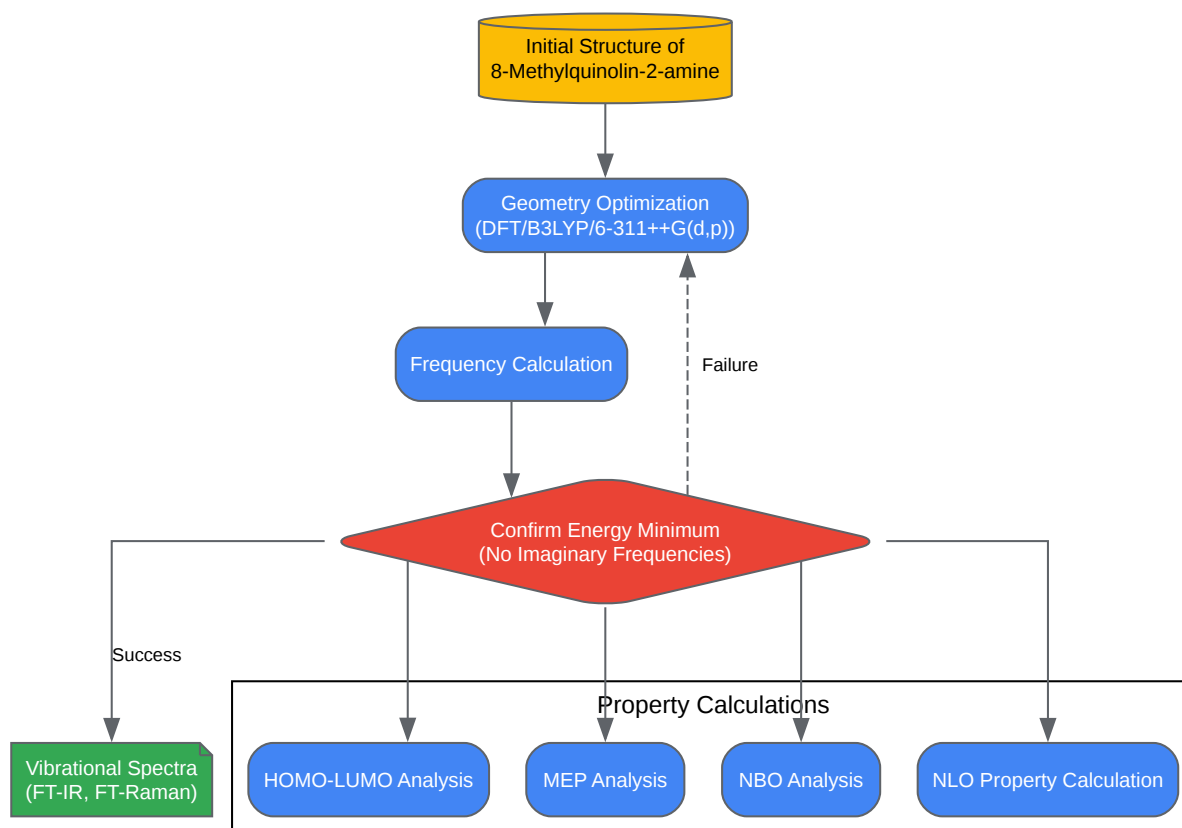
Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine key electronic properties.

- Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap ($E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.^[8]
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.^{[7][9]}

- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, providing insights into its stability.[7][10][11]

Nonlinear Optical (NLO) Property Calculation

The NLO properties are determined by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β_0). These calculations are typically performed using the same DFT method (B3LYP/6-311++G(d,p)) to evaluate the molecule's potential for use in photonic and optoelectronic applications.[10][12]



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Caption: Standard workflow for DFT-based theoretical analysis.

Predicted Data and Analysis

The following tables summarize the expected quantitative data for **8-Methylquinolin-2-amine** based on published values for structurally similar quinoline derivatives.[\[5\]](#)[\[10\]](#)[\[13\]](#)

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters

Parameter	Bond Type	Expected Length (Å)	Parameter	Angle Type	Expected Angle (°)
C2-N(amine)	C-N	~1.37	N1-C2-N(amine)	N-C-N	~118
C8-C(methyl)	C-C	~1.51	C9-C8-C(methyl)	C-C-C	~121
N1-C2	C-N	~1.33	C3-C2-N1	C-C-N	~123
C7-C8	C-C (Aro)	~1.41	C6-C7-C8	C-C-C	~120
C2-C3	C-C (Aro)	~1.42	C2-N1-C10	C-N-C	~117

Note: These values are illustrative and derived from analogues like 2-methyl-8-quinolinol. Actual values require specific DFT calculations.[\[5\]](#)

Vibrational Analysis

Vibrational analysis helps in the interpretation of experimental FT-IR and FT-Raman spectra. Key vibrational modes for the functional groups are predicted below.

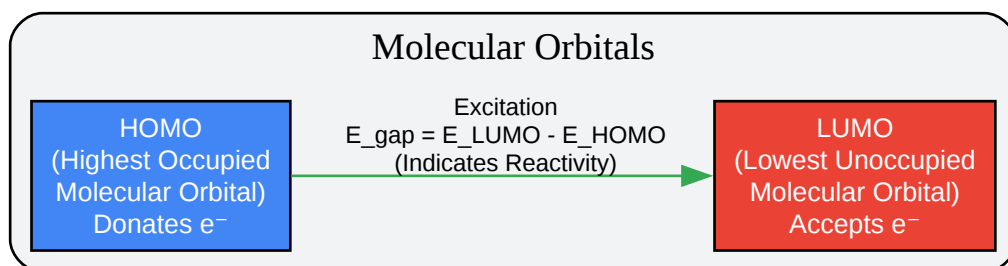
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)

Wavenumber Range	Assignment	Vibrational Mode
3300 - 3500	N-H (amine)	Symmetric & Asymmetric Stretching
3000 - 3100	C-H (aromatic)	Stretching
2900 - 3000	C-H (methyl)	Stretching
1590 - 1650	C=N, C=C	Ring Stretching
1550 - 1620	N-H (amine)	Scissoring (Bending)
1250 - 1350	C-N	Stretching

Note: Values are typical ranges for the assigned functional groups.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity, stability, and potential for charge transfer.



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Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.

Table 3: Predicted Electronic Properties

Parameter	Symbol	Definition	Expected Value
HOMO Energy	EHOMO	Energy of the highest occupied molecular orbital	~ -5.5 to -6.0 eV
LUMO Energy	ELUMO	Energy of the lowest unoccupied molecular orbital	~ -1.0 to -1.5 eV
Energy Gap	ΔE	ELUMO - EHOMO	~ 4.0 to 4.5 eV
Hardness	η	$(ELUMO - EHOMO) / 2$	~ 2.0 to 2.25 eV
Electronegativity	χ	$-(EHOMO + ELUMO) / 2$	~ 3.25 to 3.75 eV
Electrophilicity	ω	$\chi^2 / (2\eta)$	~ 2.3 to 3.2 eV

Note: A larger energy gap (ΔE) generally implies higher kinetic stability and lower chemical reactivity.[8]

Nonlinear Optical (NLO) Properties

NLO properties are crucial for applications in optical technologies. The first hyperpolarizability (β_0) is a key indicator of NLO activity.

Table 4: Predicted Nonlinear Optical Properties

Parameter	Symbol	Expected Units	Predicted Value Range
Dipole Moment	μ	Debye	2.0 - 3.5
Mean Polarizability	$\langle\alpha\rangle$	a.u.	120 - 150
First Hyperpolarizability	β_0	a.u.	500 - 1500

Note: The predicted non-zero β_0 value suggests that **8-Methylquinolin-2-amine** likely possesses NLO properties worthy of investigation.[10]

Potential Applications in Drug Development

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[2][14][15]

- **Antimicrobial and Antifungal Activity:** The 8-hydroxyquinoline scaffold is well-known for its ability to chelate metal ions, which is a mechanism often linked to potent antimicrobial and antifungal effects.[16][17] The presence of the 2-amino group in the target molecule could modulate this activity.
- **Anticancer Potential:** Numerous aminoquinoline derivatives have been investigated as anticancer agents.[18][19] Theoretical studies can aid in designing molecules with improved selectivity for cancer cells by analyzing their interactions with biological targets, such as specific enzymes or DNA.[20]
- **Neurodegenerative Diseases:** Some quinoline compounds have been explored for the treatment of neurodegenerative disorders like Alzheimer's disease, often related to their metal-chelating properties.[2]

Further theoretical studies, particularly molecular docking simulations with relevant protein targets, would be essential to explore these potential therapeutic applications for **8-Methylquinolin-2-amine**. [10][16]

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- To cite this document: BenchChem. [Theoretical studies on 8-Methylquinolin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336413#theoretical-studies-on-8-methylquinolin-2-amine]

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